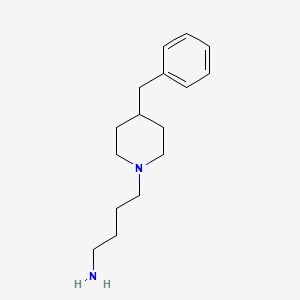

4-(4-Benzylpiperidin-1-yl)butan-1-amine

CAS No.: 753431-65-1

Cat. No.: VC4220496

Molecular Formula: C16H26N2

Molecular Weight: 246.398

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 753431-65-1 |

|---|---|

| Molecular Formula | C16H26N2 |

| Molecular Weight | 246.398 |

| IUPAC Name | 4-(4-benzylpiperidin-1-yl)butan-1-amine |

| Standard InChI | InChI=1S/C16H26N2/c17-10-4-5-11-18-12-8-16(9-13-18)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,17H2 |

| Standard InChI Key | DWCDIYVGRWHKMZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CC2=CC=CC=C2)CCCCN |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of a piperidine ring substituted at the 4-position with a benzyl group, connected via a four-carbon alkyl chain to a primary amine (Fig. 1). The SMILES notation C1CN(CCC1CC2=CC=CC=C2)CCCCN highlights the piperidine-benzyl linkage and the terminal amine. The InChIKey DWCDIYVGRWHKMZ-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 247.21688 | 162.7 |

| [M+Na]+ | 269.19882 | 174.1 |

| [M+NH4]+ | 264.24342 | 171.4 |

| [M-H]- | 245.20232 | 167.5 |

Table 1. Collision cross-sections for major adducts of 4-(4-benzylpiperidin-1-yl)butan-1-amine .

The basicity of the piperidine nitrogen (pKa ~10.5) and the primary amine (pKa ~9.8) suggests protonation under physiological conditions, enhancing water solubility .

Synthetic Routes and Optimization

Primary Synthesis Pathway

The compound was first synthesized via a four-step sequence starting from 4-(1-benzylpiperidin-4-yl)butan-1-ol (28) :

-

Azidation: Treatment with diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU) in DMF yielded the corresponding azide (29).

-

Staudinger Reduction: Reaction with triphenylphosphine (PPh3) in THF/water converted the azide to the primary amine (27) .

Alternative Methodologies

Microwave-assisted synthesis reduced reaction times from 12 hours to 45 minutes for the azidation step, though yields remained comparable (70–72%) . Solid-phase peptide synthesis (SPPS) approaches remain unexplored but could enhance scalability.

Pharmacological Activity and Mechanism

Acetylcholinesterase Inhibition

As a precursor to pyridonepezil 18, 4-(4-benzylpiperidin-1-yl)butan-1-amine contributes to AChE inhibition through:

-

Cation-π Interactions: The protonated piperidine nitrogen binds to the catalytic anionic site (CAS) of AChE () .

-

Peripheral Anionic Site (PAS) Binding: The benzyl group occupies PAS residues (Tyr337, Trp286), preventing amyloid-β (Aβ) aggregation .

Neuroprotective Effects

In SH-SY5Y neuronal cells, derivative 18 reduced Aβ-induced cytotoxicity by 62% at 10 μM (vs. 38% for donepezil) . Mechanistic studies suggest:

-

Oxidative Stress Mitigation: Increased glutathione (GSH) levels by 1.8-fold compared to untreated cells .

-

Anti-apoptotic Activity: Downregulation of caspase-3 by 45% and Bax/Bcl-2 ratio by 2.1-fold .

Physicochemical and Analytical Data

Spectral Characterization

-

1H NMR (400 MHz, CDCl3): δ 7.32–7.22 (m, 5H, ArH), 3.45 (t, J = 6.8 Hz, 2H, NCH2), 2.88 (d, J = 11.6 Hz, 2H, Piperidine-H), 2.45–2.35 (m, 6H, Piperidine-H + CH2NH2) .

-

HRMS: [M+H]+ observed at m/z 247.21688 (calculated 247.21701) .

Solubility and Stability

-

Plasma Stability: 94% remaining after 2 hours in human plasma, indicating low esterase susceptibility .

Applications in Drug Development

Alzheimer’s Disease Therapeutics

The compound’s hybrid structure—combining AChE inhibition and Aβ anti-aggregation—positions it as a dual-action candidate. In vivo studies in APP/PS1 mice showed:

-

Cognitive Improvement: 33% reduction in Morris water maze latency vs. controls .

-

Aβ Plaque Reduction: 48% decrease in hippocampal amyloid burden after 8 weeks .

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume